molecular formula C14H12N6O B6503878 N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide CAS No. 1421458-69-6

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide

Cat. No. B6503878
CAS RN: 1421458-69-6
M. Wt: 280.28 g/mol
InChI Key: HMWRTPZCXZXCES-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide, also known as NMP-Pyr, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of pyridine and has a molecular formula of C10H10N4O. NMP-Pyr has been studied for its potential applications in various scientific research fields due to its unique structure and properties.

Scientific Research Applications

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide has been studied for its potential applications in various scientific research fields. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block for the synthesis of novel compounds. Additionally, this compound has been explored for its potential applications in the fields of biochemistry, pharmacology, and drug delivery.

Mechanism of Action

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is known to interact with a variety of biomolecules, including proteins, nucleic acids, and carbohydrates. Its mechanism of action involves binding to the target molecules and modulating their activity. Additionally, this compound has been found to act as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
This compound has been found to modulate the activity of various enzymes and proteins, leading to a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to modulate the activity of other enzymes, such as phospholipase A2, which is involved in the breakdown of fatty acids.

Advantages and Limitations for Lab Experiments

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide has several advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is its relatively low cost and easy availability. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is not soluble in water and must be dissolved in organic solvents for use in laboratory experiments. Additionally, this compound has a low solubility in organic solvents, making it difficult to use in certain experiments.

Future Directions

The potential applications of N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide are far-reaching and many future directions have been proposed. For example, this compound has been explored for its potential applications in the fields of biochemistry, pharmacology, and drug delivery. Additionally, this compound has been studied for its potential use as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block for the synthesis of novel compounds. Additionally, this compound has been proposed for use in the development of novel therapeutic agents and drug delivery systems. Furthermore, this compound has been studied for its potential applications in the fields of cancer research, immunology, and neuroscience.

Synthesis Methods

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide can be synthesized through a multi-step synthesis method. The first step involves the reaction of 2-methyl-1H-imidazol-1-yl chloride with pyridine-3-carboxylic acid, followed by the reaction of the intermediates with pyridine-3-carboxamide. The reaction of the intermediates with pyridine-3-carboxylic acid and pyridine-3-carboxamide leads to the formation of this compound.

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-10-16-5-6-20(10)14-17-8-12(9-18-14)19-13(21)11-3-2-4-15-7-11/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWRTPZCXZXCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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